molecular formula C8H10Cl2N2 B6164369 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride CAS No. 2375195-32-5

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride

Cat. No.: B6164369
CAS No.: 2375195-32-5
M. Wt: 205.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2 It is a derivative of cyclopenta[b]pyridine, a bicyclic structure that includes a pyridine ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the cyclopenta[b]pyridine core.

    Amination: The amine group is introduced at the 7-position through a nucleophilic substitution reaction using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced forms like primary or secondary amines.

    Substitution: Substituted products with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
  • 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Uniqueness

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and amine functional groups. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

2375195-32-5

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.